molecular formula C18H13N3O2S B2514380 (E)-2-(benzenesulfonyl)-3-(quinolin-8-ylamino)prop-2-enenitrile CAS No. 1024776-64-4

(E)-2-(benzenesulfonyl)-3-(quinolin-8-ylamino)prop-2-enenitrile

Cat. No. B2514380
M. Wt: 335.38
InChI Key: ZRPXYMQGBXYMSQ-DTQAZKPQSA-N
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Description

(E)-2-(benzenesulfonyl)-3-(quinolin-8-ylamino)prop-2-enenitrile, also known as Quinoline-8-sulfonamide (Q8S), is an organic compound with a wide range of applications in scientific research and laboratory experiments. Q8S has been extensively studied due to its unique properties and potential to be further developed for various applications.

Scientific Research Applications

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives, including compounds like (E)-2-(benzenesulfonyl)-3-(quinolin-8-ylamino)prop-2-enenitrile, are recognized for their anticorrosive properties. These compounds are effective against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. Their electron-rich nature, attributed to the presence of nitrogen and other polar substituents, enables effective adsorption and protection of metals from corrosion. This application is significant in maintaining the integrity and longevity of metallic structures and components across various industries (Verma, Quraishi, & Ebenso, 2020).

Antiviral and Antimicrobial Activities

The structural framework of quinoline derivatives provides a basis for developing compounds with potent antiviral and antimicrobial activities. Research indicates that modifications to the quinoline core can yield compounds effective against a broad spectrum of viruses and microbial pathogens. These derivatives are explored for their potential in creating new therapeutic agents that could address the growing concern of microbial resistance and the need for novel antimicrobial drugs (Mochulskaya, Nosova, & Charushin, 2021).

Optoelectronic Materials

Quinoline derivatives, including those similar in structure to (E)-2-(benzenesulfonyl)-3-(quinolin-8-ylamino)prop-2-enenitrile, have found applications in the field of optoelectronics. Their incorporation into π-extended conjugated systems has been shown to be of great value for the creation of novel optoelectronic materials. These compounds play a crucial role in the development of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Their versatility and efficiency in electron transport make them candidates for applications in luminescent elements, photoelectric conversion elements, and image sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Environmental Implications of Engineered Nanomaterials

The release of engineered nanomaterials (ENMs), potentially including quinoline derivatives, into the environment has been a topic of scientific investigation. Studies have focused on understanding the environmental concentrations of ENMs, including their behavior, fate, and impact on environmental pollution and wastewater treatment systems. The interactions of these materials with bacterial populations in wastewater treatment systems highlight the importance of assessing the risks and benefits of utilizing such compounds in various industrial applications (Gottschalk, Sun, & Nowack, 2013).

properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(quinolin-8-ylamino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c19-12-16(24(22,23)15-8-2-1-3-9-15)13-21-17-10-4-6-14-7-5-11-20-18(14)17/h1-11,13,21H/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPXYMQGBXYMSQ-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC3=C2N=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=CC3=C2N=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(benzenesulfonyl)-3-[(quinolin-8-yl)amino]prop-2-enenitrile

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